

Application Notes and Protocols: AS1134900 in Pancreatic Cancer Cell Lines

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Compound of Interest

Compound Name: AS1134900

Cat. No.: B15142184

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Introduction

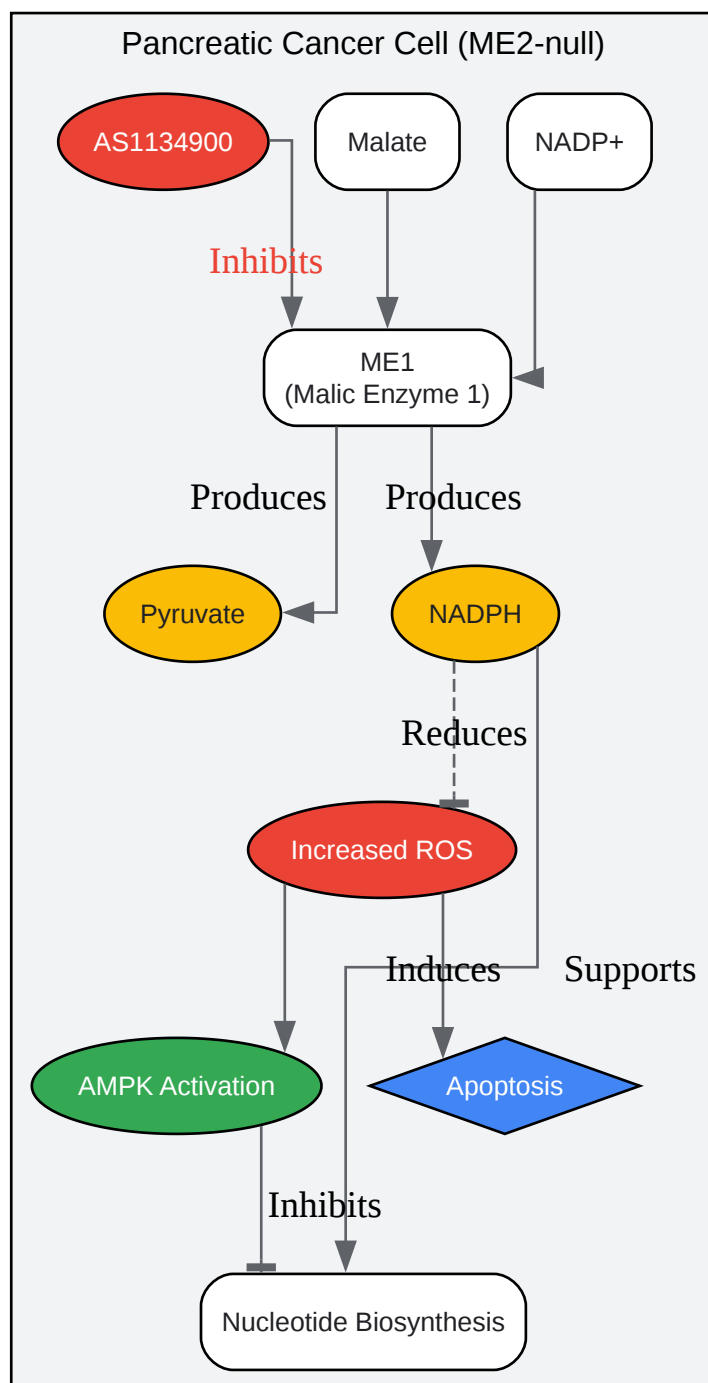
AS1134900 is a novel, potent, and selective allosteric inhibitor of Malic Enzyme 1 (ME1), a cytosolic NADP⁺-dependent enzyme responsible for the conversion of malate to pyruvate, generating NADPH in the process.[1][2] In the context of pancreatic ductal adenocarcinoma (PDAC), **AS1134900** is being investigated as a targeted therapeutic agent, particularly for tumors harboring a specific genetic alteration. Approximately 20% of PDAC cases exhibit a co-deletion of the tumor suppressor gene SMAD4 and the nearby gene encoding Malic Enzyme 2 (ME2).[3][4] This genetic event renders cancer cells potentially vulnerable to the inhibition of the functionally redundant ME1, a concept known as synthetic lethality.[3][4] These notes provide detailed information on the application of **AS1134900** in pancreatic cancer cell line models.

Mechanism of Action

AS1134900 functions as an uncompetitive inhibitor of ME1 with respect to both of its substrates, malate and NADP⁺. [1][2] It binds to a novel allosteric site on the ME1 enzyme, distinct from the active site.[2] This binding event is thought to lock the enzyme in an open, inactive conformation.[2] The inhibition of ME1 by **AS1134900** disrupts cellular metabolism by decreasing the production of pyruvate and NADPH. This can lead to increased reactive oxygen species (ROS), activation of the AMPK pathway, and subsequent inhibition of nucleotide biosynthesis and induction of apoptosis in susceptible cancer cells.[5]

Signaling Pathway

The proposed signaling pathway for **AS1134900**'s action in ME2-deficient pancreatic cancer cells is depicted below. Inhibition of ME1 leads to metabolic stress and activation of downstream pathways culminating in cell death.



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Caption: Signaling pathway of **AS1134900** in ME2-null pancreatic cancer cells.

Quantitative Data

AS1134900 exhibits high selectivity for ME1 over the mitochondrial isoform, ME2. A significant challenge noted in the literature is the limited cell permeability of **AS1134900**, which may impact its efficacy in cell-based assays.[1][2]

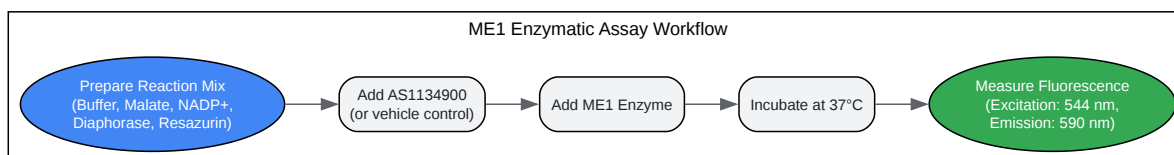
Parameter	Value	Enzyme/Cell Line	Notes
IC50	0.73 μ M	Recombinant Human ME1	In vitro enzymatic assay.[3][4]
IC50	>100 μ M (approx.)	Recombinant Human ME2	Demonstrates high selectivity for ME1.[1]
Cell Proliferation	No significant reduction	PATU-8988T	Attributed to limited cell permeability.[1][2]

Experimental Protocols

ME1 Enzymatic Activity Assay (Diaphorase/Resazurin-Coupled Assay)

This assay measures the enzymatic activity of ME1 by detecting the production of NADPH.

Workflow Diagram:

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Caption: Workflow for the diaphorase/resazurin-coupled ME1 enzymatic assay.

Protocol:

- Prepare Reagents:
 - Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂.
 - Substrates: L-Malic acid, NADP⁺.
 - Coupling Enzymes: Diaphorase.
 - Indicator: Resazurin.
 - Inhibitor: **AS1134900** dissolved in DMSO.
 - Enzyme: Recombinant human ME1.
- Assay Procedure:
 - In a 96-well plate, add 50 µL of assay buffer containing L-malate, NADP⁺, diaphorase, and resazurin.
 - Add 1 µL of **AS1134900** at various concentrations (or DMSO as a vehicle control).
 - Initiate the reaction by adding 50 µL of recombinant human ME1 enzyme.
 - Incubate the plate at 37°C for 30-60 minutes, protected from light.
 - Measure the fluorescence with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.
 - Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

Cell Viability Assay (MTS/MTT Assay)

This protocol is for assessing the effect of **AS1134900** on the viability of pancreatic cancer cell lines.

Protocol:

- Cell Seeding:
 - Culture pancreatic cancer cell lines (e.g., PATU-8988T, or ME2-null lines if available) in appropriate media.
 - Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
- Drug Treatment:
 - Prepare serial dilutions of **AS1134900** in culture medium.
 - Replace the existing medium with medium containing various concentrations of **AS1134900** or a vehicle control (DMSO).
 - Incubate the cells for 48-72 hours.
- Viability Assessment:
 - Add MTS or MTT reagent to each well according to the manufacturer's instructions.
 - Incubate for 1-4 hours at 37°C.
 - Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
 - Normalize the results to the vehicle-treated control cells to determine the percentage of viable cells.

Western Blot Analysis for Downstream Targets

This protocol can be used to assess changes in protein expression in pathways affected by ME1 inhibition.

Protocol:

- Cell Lysis:

- Culture and treat pancreatic cancer cells with **AS1134900** as described for the viability assay.
- After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Quantify the protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against proteins of interest (e.g., phosphorylated AMPK, cleaved PARP, or other markers of apoptosis and metabolic stress) overnight at 4°C.
 - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Conclusion

AS1134900 is a valuable research tool for investigating the role of ME1 in pancreatic cancer metabolism, particularly in the context of ME2 deficiency. While its limited cell permeability presents a challenge for cell-based assays, it remains a highly potent and selective inhibitor of ME1 enzymatic activity. The provided protocols offer a starting point for researchers to explore the effects of this compound in relevant pancreatic cancer models. Further optimization of

experimental conditions may be necessary depending on the specific cell lines and assays being used.

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